2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether-triazole intermediate with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the triazole ring or the nitro group if present.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based compounds.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Pharmaceutical research may explore this compound for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in these areas as well.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific biological target. Triazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s unique structure may allow it to bind to specific molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with a wide range of biological activities.
Benzyl Triazole Derivatives: Compounds with similar benzyl and triazole moieties, known for their pharmacological properties.
Methoxyphenyl Acetamides: Compounds with similar acetamide and methoxyphenyl groups, often studied for their medicinal potential.
Uniqueness
The uniqueness of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Biological Activity
The compound 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazole ring which contributes to its biological activity.
- A benzyl group that enhances lipophilicity.
- A thioether linkage , which may play a role in its mechanism of action.
- An acetamide moiety , providing additional functionalization.
The molecular formula is C14H17N5OS, with a molecular weight of approximately 293.37 g/mol.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity through various mechanisms. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures have IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A431 (skin cancer) | 1.61 ± 1.92 | |
Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
Antimicrobial Activity
In addition to anticancer properties, this triazole derivative has demonstrated antimicrobial activity:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Mechanism of Action : The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies highlight the biological activity of related triazole compounds:
- Study on Triazole Derivatives : A study involving a series of triazole derivatives reported their effectiveness against resistant strains of bacteria, suggesting that modifications to the triazole ring can enhance activity .
- Antitumor Activity Assessment : Another investigation assessed the antitumor potential of triazole derivatives, finding that specific substitutions on the benzyl group significantly improved cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-8-9-16(26-2)15(10-13)21-18(25)12-27-19-23-22-17(24(19)20)11-14-6-4-3-5-7-14/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFAESJJGGOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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